(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHYHVUGUPTISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization
- The key step in forming the fused thiazolo-triazine ring system is an intramolecular cyclization reaction. Typically, precursors containing aminothiazole and triazine moieties are subjected to cyclization under controlled heating or microwave irradiation.
- Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in similar heterocyclic systems. For example, microwave irradiation for 2–3 minutes can increase yields from around 78% to over 90% compared to conventional reflux methods lasting several hours.
Carboxymethylation
- The introduction of the acetic acid moiety is achieved by carboxymethylation of the heterocyclic core using ethyl bromoacetate in the presence of a base such as triethylamine or sodium ethoxide.
- This reaction is conducted in ethanol under reflux or microwave irradiation. Microwave methods again offer superior yields (91–94%) and shorter reaction times (3 minutes) compared to conventional heating (8–10 hours with 79–83% yield).
- Subsequent hydrolysis of the ester group yields the free acetic acid functionality at the 3-position of the fused ring.
Hydrolysis
- Hydrolysis of the ester intermediate to the corresponding acetic acid is typically performed under acidic or basic conditions.
- Careful control of pH and temperature is necessary to avoid degradation of the sensitive fused heterocyclic system.
- This step completes the synthesis of (6-Methyl-7-oxo-7H-thiazolo[3,2-b]triazin-3-yl)acetic acid.
Reaction Conditions and Optimization
Research Findings and Analytical Data
- The molecular formula of the compound is C8H7N3O3S with a molecular weight of 225.23 g/mol.
- Structural characterization confirms the presence of the fused thiazolo-triazine ring with a methyl group at position 6, a keto group at position 7, and an acetic acid substituent at position 3.
- Spectroscopic methods such as NMR, IR, and mass spectrometry are used to confirm the structure and purity.
- Related fused heterocyclic triazine compounds prepared by similar methods have demonstrated a range of biological activities, suggesting the importance of these preparation methods for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Neurodegenerative Diseases
One of the primary applications of (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that compounds in this class may act as acetylcholinesterase inhibitors , which are crucial for enhancing cholinergic neurotransmission in patients with Alzheimer's disease.
Antimicrobial Properties
Research has suggested that derivatives of this compound exhibit antimicrobial activity . The presence of the thiazole and triazine rings enhances its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties . Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: These are crucial for forming the thiazole and triazine rings.
- Acylation Reactions: To introduce the acetic acid moiety.
Typical reagents include bases such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO). The optimization of reaction conditions is essential for achieving high yields and purity.
| Application Area | Biological Activity | Mechanism of Action |
|---|---|---|
| Neurodegenerative Diseases | Acetylcholinesterase inhibition | Enhances cholinergic neurotransmission |
| Antimicrobial Properties | Inhibition of bacterial growth | Disruption of bacterial cell wall synthesis |
| Anticancer Activity | Induction of apoptosis | Modulation of signaling pathways |
Case Study 1: Neuroprotective Effects
A study conducted on animal models showed that this compound significantly improved cognitive function by inhibiting acetylcholinesterase activity. The results indicated a marked increase in acetylcholine levels in the brain regions associated with memory formation.
Case Study 2: Antimicrobial Efficacy
In vitro testing demonstrated that the compound exhibited potent activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism was attributed to the disruption of bacterial cell wall integrity, leading to cell lysis.
Mechanism of Action
The mechanism of action of (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazinone derivatives exhibit structural and functional diversity based on substituent modifications. Below is a comparative analysis of key analogues:
Structural Modifications and Bioisosteric Replacements
- Thieno[2,3-d]pyrimidinone vs. Thiazolo[3,2-b][1,2,4]triazinone: Molecular overlay studies show >60% similarity between these cores, enabling bioisosteric replacement strategies. The thiazolo-triazine scaffold often retains or enhances bioactivity, as seen in antibacterial and anti-inflammatory derivatives .
Substituent Effects :
- Position 6 : Methyl (target compound) vs. aryl/benzyl groups (e.g., 6-benzyl derivatives in 3a–3g). Aryl substitutions improve lipophilicity and antimicrobial potency .
- Position 3 : Acetic acid (target compound) vs. ester (3a–3g), carboxylic acid (4a–4g), or piperazine amide (5a–5k) moieties. Carboxylic acid derivatives (e.g., 4a–4g) enhance water solubility and antibacterial activity against Staphylococcus aureus .
Pharmacological Activities
Mechanistic Insights
- Antibacterial Action : Carboxylic acid derivatives (e.g., 4a–4g) likely disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase .
- Anticancer Activity : Arylidene-thiazolotriazoles (269a–e) induce apoptosis via oxidative stress modulation and nucleic acid/protein synthesis inhibition .
- Anticonvulsant Selectivity : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3c) enhance blood-brain barrier penetration and GABAergic activity .
Biological Activity
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazolo-triazine core structure which is critical for its biological activity. The molecular formula is approximately , and it possesses a molecular weight of about 400.4 g/mol. The structural complexity includes multiple heterocyclic rings that contribute to its pharmacological properties.
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of acetylcholinesterase (AChE). This enzyme plays a crucial role in the hydrolysis of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, which can enhance cognitive functions and has potential implications for treating neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key findings include:
- Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on AChE, which is vital for cognitive enhancement and neuroprotection .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated against MCF-7 breast cancer cell lines and showed promising results in reducing cell viability .
In Vitro Studies
In vitro studies have highlighted the following activities:
| Activity | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition | |
| Antimicrobial Activity | Effective against multiple strains | |
| Anticancer Activity | Reduced viability in MCF-7 cells |
Case Studies
Several case studies have documented the efficacy of this compound:
- Neuroprotective Effects : A study demonstrated that this compound improved cognitive function in animal models by enhancing synaptic transmission through AChE inhibition.
- Antibacterial Efficacy : Another investigation revealed that derivatives exhibited stronger antibacterial properties than traditional antibiotics like ciprofloxacin against specific bacterial strains .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
Q & A
Q. Methodological Insight :
- Key Variables : Reaction time (8–24 hours), solvent (acetic acid vs. acetone), and base (AcONa vs. K₂CO₃).
- Characterization : Confirm structures using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch at ~1700 cm), and ESI-MS .
How are structural features and purity of these derivatives validated in academic research?
Basic Research Question
Multi-technique validation is standard:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent-specific shifts (e.g., methyl groups at δ 2.3–2.5 ppm) and aromatic ring integration .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weights (e.g., m/z 423 for compound 6b ) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 62.1%, H: 4.3%, N: 14.5%) .
Q. Methodological Insight :
- Data Consistency : Cross-check NMR coupling constants (e.g., J = 8.2 Hz for vicinal protons) with predicted dihedral angles .
What advanced strategies resolve contradictions in reaction conditions for thiazolo-triazinone synthesis?
Advanced Research Question
Discrepancies arise in catalyst systems (AcONa vs. K₂CO₃/KI) and reaction times. For example:
- AcONa/AcOH : Faster reactions (8 hours) but lower yields for sterically hindered phenacyl chlorides .
- K₂CO₃/KI : Higher yields for bulky substituents but longer reaction times (24 hours) .
Q. Methodological Insight :
- Optimization : Use Design of Experiments (DoE) to test variables like temperature (80–100°C) and molar ratios (1:1 to 1:1.2 substrate:reagent).
- Case Study : Substituent-dependent reactivity—electron-withdrawing groups (e.g., -NO₂) require AcONa, while electron-donating groups (e.g., -OCH₃) favor K₂CO₃ .
How are computational tools employed to predict pharmacokinetic properties of these compounds?
Advanced Research Question
The SwissADME platform evaluates:
Q. Methodological Insight :
- Comparative Analysis : Synthesized derivatives show lower LogP than celecoxib (3.5 vs. 4.2), implying reduced cardiotoxicity risk .
What experimental design principles ensure reproducibility in synthesizing these derivatives?
Advanced Research Question
Adopt split-plot randomized designs to control variables:
- Primary Factors : Catalyst type, solvent polarity.
- Secondary Factors : Reaction time, temperature.
Q. Methodological Insight :
- Case Study : Four replicates with five plants each (borrowed from agricultural models ) ensure statistical robustness.
- Quality Control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stirring rates (500–700 rpm) for homogeneity .
How does substituent variation impact physicochemical properties of these derivatives?
Advanced Research Question
Substituents alter solubility and bioactivity:
Q. Methodological Insight :
-
Table 1 : Substituent Effects on Selected Derivatives
Compound Substituent LogP Solubility (mg/mL) 6a Morpholine 2.8 0.45 6b Piperidine 3.1 0.32 6c 4-OCH₃ 2.5 0.67
What challenges arise in interpreting spectral data for structural elucidation?
Advanced Research Question
Overlapping NMR signals (e.g., aromatic protons in ortho-substituted phenyl rings) complicate integration.
Q. Methodological Insight :
- Resolution Strategies : Use -DEPT to distinguish CH₂/CH₃ groups or 2D-COSY for coupling networks .
- Case Study : Compound 6c shows a deshielded methylene (δ 4.2 ppm) due to electron-withdrawing morpholine .
How are salt forms of this compound synthesized and characterized?
Advanced Research Question
Salts (e.g., sodium, potassium) are prepared via acid-base reactions in ethanol, followed by recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
